molecular formula C16H12O5 B1683318 Wogonin CAS No. 632-85-9

Wogonin

Cat. No.: B1683318
CAS No.: 632-85-9
M. Wt: 284.26 g/mol
InChI Key: XLTFNNCXVBYBSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Wogonin can be synthesized through various chemical routes. One common method involves the methylation of baicalein, another flavonoid found in Scutellaria baicalensis . The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound often relies on the extraction from the roots of Scutellaria baicalensis. The extraction process involves the use of solvents like ethanol or methanol to isolate this compound from the plant material . This method is preferred due to the high yield and purity of the compound obtained.

Scientific Research Applications

Anticancer Properties

Wogonin has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

  • Mechanism of Action : this compound induces apoptosis and cell cycle arrest in various cancer cell lines. For instance, it has been shown to activate the AKT-SREBP1-FASN signaling pathway in prostate cancer, leading to increased mitochondrial oxidation and apoptosis . In acute monocytic leukemia (AML-M5), this compound demonstrated potential as an adjuvant therapy by inhibiting cell proliferation and inducing apoptosis .
  • Cancer Types : Research indicates this compound's efficacy against several cancers, including:
    • Bladder cancer
    • Breast cancer
    • Cervical cancer
    • Colorectal cancer
    • Leukemia
    • Multiple myeloma .
  • Overcoming Drug Resistance : this compound has been reported to enhance the effectiveness of chemotherapeutic agents by overcoming multidrug resistance mechanisms in cancer cells. It reduces the secretion of chemopreventive drugs mediated by P-glycoprotein, thus improving therapeutic outcomes .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Cytokine Regulation : Studies show that this compound can downregulate pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukins (IL-1β, IL-6) in various models . This effect contributes to its potential in treating conditions characterized by chronic inflammation.
  • Topical Applications : In animal models of osteoarthritis, topical application of this compound resulted in reduced levels of inflammatory markers and improved cartilage morphology, indicating its potential for pain relief and chondroprotection .

Neuroprotective Effects

This compound has garnered attention for its neuroprotective capabilities:

  • Central Nervous System Effects : Research indicates that this compound can alleviate symptoms associated with neurodegenerative diseases by reducing endoplasmic reticulum stress and promoting neuronal survival . It has shown promise in enhancing cognitive function and reducing anxiety-like behaviors in preclinical models.

Cardiovascular Applications

This compound's vasodilatory effects have implications for cardiovascular health:

  • Mechanism of Action : Studies have demonstrated that this compound induces vasodilation by inhibiting intracellular calcium release and extracellular calcium influx in rat aorta models . This suggests potential applications in managing hypertension and other cardiovascular disorders.

Autoimmune Diseases

The compound's immunomodulatory effects make it a candidate for treating autoimmune diseases:

  • Therapeutic Potential : this compound has been investigated for its ability to modulate immune responses, showing promise in conditions like diabetes-related complications and systemic inflammatory diseases . Its mechanism involves regulating signaling pathways associated with inflammation and cell apoptosis.

Summary Table of this compound Applications

Application AreaMechanism/EffectsReferences
AnticancerInduces apoptosis, overcomes drug resistance
Anti-inflammatoryReduces cytokine production
NeuroprotectiveReduces ER stress, promotes neuronal survival
CardiovascularInduces vasodilation
Autoimmune DiseasesModulates immune responses

Comparison with Similar Compounds

Wogonin’s unique combination of pharmacological activities makes it a valuable compound for further research and therapeutic development.

Biological Activity

Wogonin is a flavonoid derived from the traditional Chinese medicinal herb Scutellaria baicalensis (Baikal skullcap). It has garnered significant attention in recent years due to its diverse biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antiviral effects. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

1. Anticancer Properties

This compound exhibits potent anticancer effects across various cancer types. Research indicates that it can inhibit tumor growth through multiple mechanisms:

  • Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It promotes apoptosis by modulating key proteins such as Bcl-2 and Bax, leading to increased cell death in cancerous tissues .
  • Metastasis Prevention : this compound has been shown to inhibit metastasis by affecting signaling pathways involved in tumor invasion .

Table 1: Summary of Anticancer Mechanisms of this compound

MechanismDescription
Cell Cycle ArrestPrevents cancer cell proliferation
Apoptosis InductionModulates Bcl-2 and Bax proteins to promote cell death
Inhibition of MetastasisAffects signaling pathways related to tumor invasion
Regulation of PathwaysInhibits 5-LO/BLT2/ERK/IL-8/MMP-9 signaling cascade in breast cancer

2. Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the activation of inflammatory pathways:

  • TLR4/NF-κB Pathway Inhibition : this compound suppresses the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses .
  • Reduction of Cytokine Production : It lowers the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration:

  • Reduction of ER Stress : It mitigates endoplasmic reticulum (ER) stress in neurons, which is often linked to neurodegenerative diseases .
  • Antioxidant Activity : this compound enhances the expression of superoxide dismutase while reducing malondialdehyde levels, indicating its potential as an antioxidant agent .

4. Antiviral Activity

Recent studies have highlighted this compound's antiviral capabilities, particularly against hepatitis B virus (HBV):

  • Inhibition of Viral Replication : this compound has shown effectiveness in inhibiting HBV replication and may serve as a therapeutic agent for viral infections .

Case Studies and Clinical Implications

Several preclinical studies have validated the therapeutic potential of this compound:

  • Breast Cancer Model : In a study involving breast cancer cells, this compound significantly inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways .
  • Diabetes-Induced Cardiac Dysfunction : this compound was shown to improve cardiac function and mitigate fibrosis in diabetic mice by reducing hyperglycemia and apoptosis in cardiomyocytes .

Q & A

Basic Research Questions

Q. What standardized experimental designs are recommended to evaluate Wogonin’s cytotoxicity in human cell lines?

  • Use viability assays (e.g., MTT, CCK-8) with dose ranges (e.g., 10–50 μM) and exposure times (e.g., 24–48 hours) to assess cytotoxicity. Include controls for baseline viability and validate results with apoptosis-specific markers (e.g., PI staining, Annexin V assays). Ensure consistent cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

Q. How can researchers quantify this compound’s cellular uptake in vitro?

  • Employ LC-MS/MS with multiple reaction monitoring (MRM) in negative ion mode for precise quantification. Use calibration curves with this compound standards to determine intracellular concentrations. Validate uptake dynamics with time- and dose-dependent studies (e.g., 1–24 hours, 10–50 μM) in target cells (e.g., OA chondrocytes, cancer cells) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Apply ANOVA followed by post hoc tests (e.g., Tukey’s test) for multiple comparisons. Ensure biological replicates (e.g., n=3 independent experiments) and report p-values with significance thresholds (e.g., p<0.05). For non-linear responses, consider non-parametric tests or regression modeling .

Q. How should researchers validate this compound’s anti-inflammatory effects in vitro?

  • Pre-treat cells (e.g., OA chondrocytes) with this compound (10–50 μM) before pro-inflammatory stimulation (e.g., IL-1β). Measure mRNA/protein levels of mediators (e.g., IL-6, COX-2) via qPCR, Western blotting, or ELISA. Include positive controls (e.g., dexamethasone) to benchmark efficacy .

Advanced Research Questions

Q. How can conflicting data on this compound’s inhibition of matrix metalloproteinases (MMPs) across cancer models be resolved?

  • Conduct comparative studies in cell lines with distinct metastatic profiles (e.g., MDA-MB-231 vs. B16-F10). Evaluate pathway crosstalk (e.g., Ras/ERK vs. 5-LO/BLT2 signaling) using inhibitors or siRNA. Validate findings with orthogonal methods (e.g., zymography for MMP activity) .

Q. What methodologies address discrepancies in this compound’s modulation of Wnt/β-catenin signaling?

  • Use TOP/FOPFlash luciferase assays to measure β-catenin/TCF transcriptional activity. Combine with CDK8 kinase-dead mutants to distinguish transcriptional vs. post-translational effects. Validate in vivo using xenograft models and immunohistochemistry for pathway markers (e.g., Cyclin D1, c-Myc) .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic and pharmacodynamic profiles?

  • Standardize compound purity (e.g., HPLC ≥98%) and solvent controls (e.g., DMSO ≤0.1%). Publish detailed protocols for in vivo dosing (e.g., 30–60 mg/kg/day in mice) and sample preparation (e.g., plasma extraction for LC-MS/MS). Share raw data and analysis pipelines in supplementary materials .

Q. What strategies optimize this compound’s bioavailability for preclinical neuroprotection studies?

  • Explore nanoformulations (e.g., liposomes, PLGA nanoparticles) to enhance blood-brain barrier penetration. Compare pharmacokinetic parameters (e.g., Cmax, AUC) via intravenous vs. oral administration. Pair with CYP450 inhibitors to mitigate first-pass metabolism .

Q. How should researchers design studies to dissect this compound’s dual roles in apoptosis and cell cycle arrest?

  • Use flow cytometry with dual staining (e.g., Annexin V/PI for apoptosis, BrdU for proliferation). Combine RNA-seq and phosphoproteomics to identify upstream regulators (e.g., PI3K/AKT vs. CDK8/β-catenin). Validate findings in isogenic cell lines with knockout/overexpression of target genes .

Q. What approaches reconcile this compound’s pro- and anti-oxidant effects in different disease models?

  • Measure ROS levels (e.g., DCFDA assay) under varying oxidative stress conditions (e.g., H2O2 co-treatment). Characterize Nrf2/ARE pathway activation via luciferase reporters and ChIP-qPCR. Contextualize results with tissue-specific antioxidant enzyme expression profiles .

Q. Methodological Guidance for Contradiction Analysis

  • Data Conflict Resolution : Compare experimental variables (e.g., cell type, this compound source, assay sensitivity) across studies. Perform meta-analyses using PRISMA guidelines to identify bias or heterogeneity .
  • Pathway Specificity : Use isoform-selective inhibitors (e.g., 5-LO vs. 12-LO inhibitors) and CRISPR-Cas9 knockout models to validate target engagement .
  • Dose-Response Validation : Employ high-content imaging (e.g., IncuCyte) for real-time monitoring of cellular responses across concentrations .

Properties

IUPAC Name

5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTFNNCXVBYBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212557
Record name Wogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-85-9
Record name Wogonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wogonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wogonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WOGONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Wogonin
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Wogonin
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Wogonin
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Wogonin
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Wogonin
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Wogonin

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